molecular formula C9H7F2NO2S B11773632 2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole

2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole

Cat. No.: B11773632
M. Wt: 231.22 g/mol
InChI Key: QKAAJPHGTRLECL-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole typically involves the cyclization of o-aminophenols with appropriate reagents. One common method involves the reaction of o-aminophenol with difluoromethoxy and methylthio substituents under acidic conditions to form the benzoxazole ring . The reaction conditions often include the use of catalysts such as samarium triflate or copper iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzo[d]oxazole derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at specific positions on the benzoxazole ring .

Scientific Research Applications

2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole is unique due to the presence of both difluoromethoxy and methylthio groups, which can impart distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H7F2NO2S

Molecular Weight

231.22 g/mol

IUPAC Name

2-(difluoromethoxy)-7-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NO2S/c1-15-6-4-2-3-5-7(6)13-9(12-5)14-8(10)11/h2-4,8H,1H3

InChI Key

QKAAJPHGTRLECL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1OC(=N2)OC(F)F

Origin of Product

United States

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